molecular formula C7H4ClN3O4S B6598462 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1384431-51-9

2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No.: B6598462
CAS No.: 1384431-51-9
M. Wt: 261.64 g/mol
InChI Key: QUOKVTMCGVIFQC-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrido[2,3-d]pyrimidine core with two ketone groups at positions 2 and 4, and a reactive sulfonyl chloride group at position 5. Its molecular formula is C₇H₄ClN₃O₄S (molecular weight: 261.64 g/mol) . The sulfonyl chloride moiety makes it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives in medicinal chemistry and materials science. It is stored under inert conditions (2–8°C) due to its moisture sensitivity and corrosive nature, classified under UN 3261 (Packing Group III) .

Properties

IUPAC Name

2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O4S/c8-16(14,15)3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOKVTMCGVIFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-51-9
Record name 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
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Preparation Methods

Construction of the Pyridopyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the Hantzsch-type reaction between 6-aminouracil derivatives and α,β-unsaturated carbonyl compounds. For instance, 6-amino-1,3-dipropyluracil reacts with a preformed Knoevenagel adduct (e.g., arylidene malononitrile) in dimethylformamide (DMF) at 100–150°C for 2–6 hours to yield the tetrahydropyridopyrimidine intermediate. Microwave irradiation in aqueous media using diammonium hydrogen phosphate (DAHP) as a catalyst has also been reported to accelerate this step, reducing reaction times to 10–30 minutes with yields exceeding 80%.

Key Reaction Parameters:

ComponentReagent/ConditionRole
6-Aminouracil derivative6-Amino-1,3-dipropyluracilNucleophile
α,β-Unsaturated compoundArylidene malononitrileElectrophile
SolventDMF or H<sub>2</sub>O (under DAHP)Polar aprotic/aqueous medium
CatalystDAHP (0.5–1.0 equiv)Brønsted acid-base catalyst
Temperature100–150°C (conventional) or 80°C (MW)Thermal activation

Sulfonation and Chlorination

Introduction of the sulfonyl chloride group at position 6 proceeds via a two-step sequence:

  • Sulfonation : Treatment of the pyridopyrimidine intermediate with chlorosulfonic acid (ClSO<sub>3</sub>H) in dichloromethane at 0–5°C for 1–2 hours yields the sulfonic acid derivative.

  • Chlorination : Subsequent reaction with thionyl chloride (SOCl<sub>2</sub>) under reflux (70–80°C) for 4–6 hours converts the sulfonic acid to the sulfonyl chloride. Excess SOCl<sub>2</sub> is removed via distillation, and the product is purified by recrystallization from ethyl acetate/hexane.

Critical Considerations :

  • Moisture must be rigorously excluded during chlorination to prevent hydrolysis back to the sulfonic acid.

  • Alternative chlorinating agents (e.g., PCl<sub>5</sub>) are less efficient due to side reactions with the pyridopyrimidine ring.

Patent-Based Alkylation and Functionalization

Propyl Group Introduction

The 1,3-dipropyl substitution is achieved via alkylation of a parent pyridopyrimidine scaffold. As per EP0608565A1:

  • 6-Aminouracil is treated with propyl bromide (2.2 equiv) in acetone using K<sub>2</sub>CO<sub>3</sub> (3.0 equiv) as a base at 60°C for 12 hours.

  • The resulting 1,3-dipropyl-6-aminouracil is isolated via filtration and washed with cold ethanol (yield: 85–90%).

Sequential Sulfonyl Chloride Formation

Post-alkylation, the sulfonyl chloride is introduced using a halogenated sulfonic acid precursor:

  • Sulfonation : Reaction with chlorosulfonic acid (1.5 equiv) in CH<sub>2</sub>Cl<sub>2</sub> at −10°C for 1 hour.

  • Chlorination : SOCl<sub>2</sub> (4.0 equiv) is added, and the mixture is refluxed for 6 hours. The crude product is purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).

Comparative Analysis of Methodologies

ParameterMulti-Step SynthesisOne-Pot MethodPatent-Based Approach
Total Yield 55–60%65–72%70–75%
Reaction Time 18–24 hours8–10 hours20–26 hours
Purification Complexity ModerateLowHigh
Scalability Pilot-scale feasibleLab-scaleIndustrial

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives where the sulfonyl chloride group has been replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is primarily utilized in the development of pharmaceuticals due to its ability to inhibit specific enzymes involved in nucleic acid synthesis. This inhibition is crucial for:

  • Antiviral Agents : It has shown promise as a potential antiviral compound by disrupting viral replication processes.
  • Anticancer Therapies : The compound's mechanism of action includes inducing apoptosis in cancer cells by interfering with DNA synthesis pathways.

Biochemical Research

The compound is employed in various biochemical assays and studies:

  • Enzyme Inhibition Studies : It acts as a potent inhibitor of enzymes that are vital for nucleotide synthesis. This property makes it valuable for studying metabolic pathways and enzyme kinetics.
  • Cell Proliferation Studies : By inhibiting nucleic acid synthesis, it is used to assess the effects on cell growth and proliferation in cancer research.

Analytical Chemistry

In analytical settings, this compound serves as a reagent:

  • Chromatographic Techniques : It can be utilized in high-performance liquid chromatography (HPLC) to separate and analyze nucleic acids and their derivatives.
  • Mass Spectrometry : The compound aids in the identification of nucleobases and their modifications through mass spectrometric techniques.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine effectively inhibited the replication of certain RNA viruses. The mechanism involved binding to the viral polymerase enzyme, thus preventing RNA synthesis.

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. The study indicated that the compound induced DNA damage responses leading to apoptosis. These findings were published in Cancer Research.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of antiviral and anticancer agents through enzyme inhibition
Biochemical ResearchUsed in enzyme inhibition studies and assessing cell proliferation
Analytical ChemistryEmployed as a reagent in HPLC and mass spectrometry for nucleic acid analysis

Mechanism of Action

The mechanism by which 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 1, 6, and the oxidation state of the pyrido-pyrimidine ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
Target Compound : 2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride - C₇H₄ClN₃O₄S 261.64 Sulfonyl chloride, diketone Reactive, moisture-sensitive; used in sulfonylation reactions
Analog 1 : 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride (CAS 1334149-09-5) 1-propyl C₁₀H₁₀ClN₃O₄S 303.72 Sulfonyl chloride, diketone, alkyl chain Increased lipophilicity; discontinued due to synthesis challenges
Analog 2 : 2,4-Dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride (CAS 1384431-51-9) - C₇H₄ClN₃O₄S 261.64 Sulfonyl chloride, diketone Structural isomer with partial saturation; similar reactivity to target compound
Analog 3 : 2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 343347-07-9) Carboxylic acid at C6 C₈H₅N₃O₄ 207.15 Carboxylic acid, diketone Less reactive; used as enzyme inhibitor or metal chelator
Analog 4 : 1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 929975-80-4) 1-ethyl, carboxylic acid at C6 C₁₀H₉N₃O₄ 235.20 Carboxylic acid, diketone, ethyl group Enhanced solubility in polar solvents; research applications in nucleic acid studies
Analog 5 : 1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid 1,3-dimethyl, carboxylic acid at C6 C₁₀H₉N₃O₄ 235.20 Carboxylic acid, diketone, methyl groups Potent inhibitor of nucleic acid synthesis enzymes; induces DNA damage

Biological Activity

2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride (CAS Number: 1240529-56-9) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a sulfonyl chloride functional group that enhances its reactivity and potential therapeutic applications. The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and its potential anticancer properties.

  • Molecular Formula : C9H8N3O4SCl
  • Molecular Weight : 289.69 g/mol
  • Purity : >95% (HPLC)
  • SMILES Notation : CN1C2=NC=C(C=C2C(=O)N(C1=O)C)S(=O)(=O)Cl

Biological Activity Overview

The biological activities of 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine derivatives have been explored in various studies. These activities include:

  • Anticancer Activity :
    • The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting nucleic acid synthesis and causing DNA damage .
    • A study demonstrated that modifications in the pyrimidine ring can enhance its lipophilicity and consequently its ability to penetrate cell membranes, leading to improved anticancer efficacy .
  • Enzyme Inhibition :
    • The compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. This inhibition disrupts cellular processes reliant on DNA replication and repair .
    • Additionally, it has been linked to the inhibition of tyrosine kinase activities associated with fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors, which are vital in cancer progression and angiogenesis .
  • Antimicrobial Activity :
    • There are reports of antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Antiproliferative Effects

In a study examining the cytotoxic effects of pyrido[2,3-d]pyrimidines on human cancer cell lines, compounds similar to this compound were tested for their ability to induce apoptosis. Results indicated a significant increase in the Bax/Bcl2 ratio in treated cells compared to controls, confirming the compound's role in promoting apoptotic pathways .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the interaction of 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine derivatives with DHFR revealed that these compounds bind effectively at the enzyme's active site. This binding was shown to lead to a decrease in nucleotide synthesis rates in vitro, correlating with reduced cell proliferation rates in cancer models .

Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via DNA damage
Enzyme InhibitionInhibits DHFR and tyrosine kinases
AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the standard synthetic routes for 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from pyrido[2,3-d]pyrimidine precursors. Key steps include:

  • Sulfonation : Introducing the sulfonyl chloride group via chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) to prevent side reactions .
  • Cyclization and functionalization : Optimizing solvent systems (e.g., DMF or acetonitrile) and reaction times to stabilize intermediates. Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving yields .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the sulfonyl chloride derivative.

Critical parameters : Temperature control during sulfonation (to avoid decomposition), solvent polarity for intermediate stability, and stoichiometric ratios of reagents (e.g., SOCl₂) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • FT-IR Spectroscopy : Identification of functional groups (e.g., S=O stretches at ~1350 cm⁻¹ for sulfonyl chloride) .

Q. How do functional groups in this compound influence its reactivity in derivatization?

  • Sulfonyl chloride group : Highly electrophilic, enabling nucleophilic substitution with amines or alcohols to form sulfonamides or sulfonate esters. Reactivity is pH-dependent, requiring anhydrous conditions to prevent hydrolysis .
  • Pyrido-pyrimidine core : The fused bicyclic structure participates in π-π stacking interactions, influencing binding to biological targets. Substituents at positions 1, 3, and 6 modulate electronic properties and solubility .
  • Dioxo groups : Hydrogen-bond acceptors that enhance interactions with enzyme active sites (e.g., nucleic acid synthesis enzymes) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from:

  • Substituent variations : Minor structural changes (e.g., ethyl vs. methyl groups) drastically alter target affinity. Compare IC₅₀ values across derivatives using standardized assays (e.g., enzyme inhibition or cell viability) .
  • Assay conditions : Differences in pH, temperature, or cell lines (e.g., cancer vs. normal cells) impact results. Validate findings using orthogonal methods (e.g., SPR for binding kinetics alongside cellular assays) .
  • Target specificity : Off-target effects may occur due to structural similarities with other enzymes (e.g., kinases). Use CRISPR knockouts or isoform-specific inhibitors to confirm mechanisms .

Q. What strategies stabilize the sulfonyl chloride group during drug conjugate synthesis?

  • Low-temperature reactions : Conduct substitutions at 0–4°C to minimize hydrolysis .
  • Anhydrous solvents : Use dried DCM or THF with molecular sieves to scavenge moisture.
  • Protecting groups : Temporarily mask reactive sites (e.g., Boc-protected amines) until sulfonylation is complete.
  • In situ derivatization : Directly couple the sulfonyl chloride with amines without isolating intermediates .

Example : A 2023 study achieved 85% yield in sulfonamide formation using triethylamine as a base in anhydrous DCM at 4°C .

Q. How does the compound interact with nucleic acid synthesis enzymes under varying cellular conditions?

  • Mechanism : The pyrido-pyrimidine core mimics purine bases, competitively inhibiting enzymes like DNA polymerase or topoisomerase. The sulfonyl chloride group enhances binding via covalent interactions with cysteine residues in active sites .
  • Cellular stress effects : Under hypoxia or nutrient deprivation, inhibition potency increases due to upregulated enzyme expression. Quantify enzyme activity via fluorogenic substrates (e.g., FAM-labeled dNTPs) .
  • Resistance mechanisms : Mutations in enzyme active sites (e.g., Cys→Ser) reduce binding. Use crystallography (X-ray or Cryo-EM) to map interaction sites and design analogs .

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